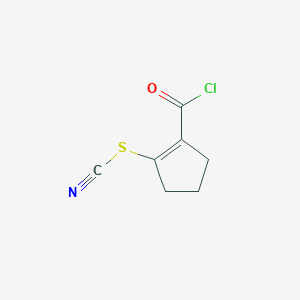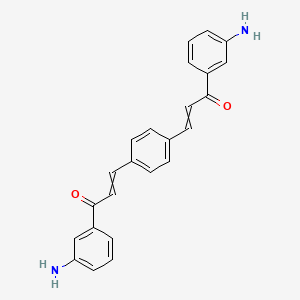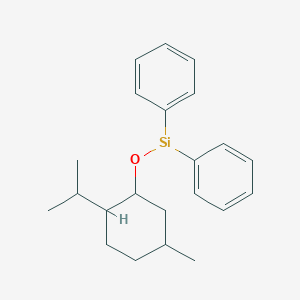
CID 69050471
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group substituted with a methyl and an isopropyl group, bonded to a diphenylsilane moiety through an oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane typically involves the reaction of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy} with diphenylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silanes with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylsilane moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in medical treatments.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane include other organosilicon compounds with different substituents on the silicon atom, such as:
- Diphenylmethylsilane
- Diphenylisopropylsilane
- Cyclohexylmethyldiphenylsilane
Uniqueness
What sets {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane apart from these similar compounds is its unique combination of a cyclohexyl group with methyl and isopropyl substituents, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C22H29OSi |
|---|---|
Peso molecular |
337.5 g/mol |
InChI |
InChI=1S/C22H29OSi/c1-17(2)21-15-14-18(3)16-22(21)23-24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3 |
Clave InChI |
CYCMWWZSBMJZEC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)O[Si](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene](/img/structure/B14481863.png)
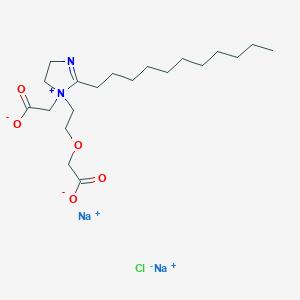
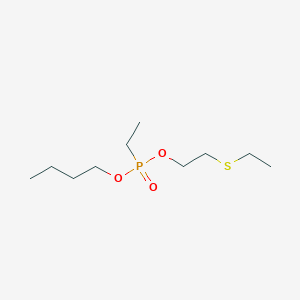
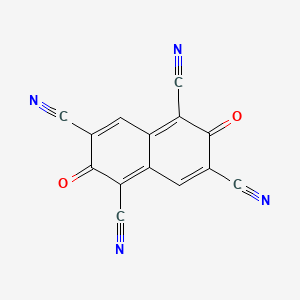
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)

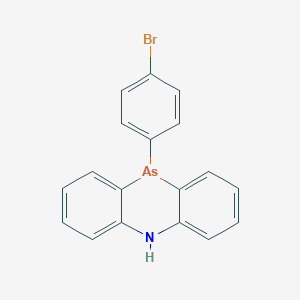
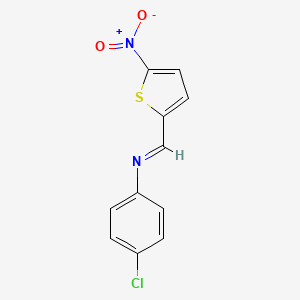
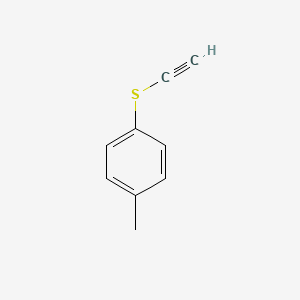

![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
